molecular formula C12H16F3NS B1620163 Tiflorex CAS No. 53993-67-2

Tiflorex

Cat. No.: B1620163
CAS No.: 53993-67-2
M. Wt: 263.32 g/mol
InChI Key: HNONSDNCRNUTCT-UHFFFAOYSA-N
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Description

Tiflorex, also known historically as flutiorex, is a research compound developed in the 1970s with pronounced anorectic effects . Its primary research value lies in its potent activity as a serotonin-releasing agent and its structural relationship to other amphetamine-based anorectics like fenfluramine . Studies indicate that this compound is a more potent anorectic than fenfluramine, with research in animal models showing it to be approximately twice as potent in humans and four times as potent in rats . Its main application in a research setting is the study of serotonergic pathways involved in appetite regulation and satiety . The mechanism of action for this compound is believed to be analogous to that of fenfluramine, involving the release of serotonin from neuronal storage vesicles and subsequent agonism of 5-HT2 receptors, particularly the 5-HT2C subtype, which is a key mediator in the regulation of satiety . A key structural feature of this compound is the trifluoromethylthio (SCF3) group, a highly lipophilic moiety known to significantly increase a molecule's metabolic stability and cell membrane permeability . The presence of this group is a key differentiator from fenfluramine (which contains a CF3 group) and is cited as a reason for its altered pharmacological profile and increased potency . Researchers value this compound for its specific effects; clinical observations noted that a sustained-release formulation significantly reduced food intake without affecting pulse rate or blood pressure, and with little evidence of CNS stimulation . The compound is metabolized to norflutiorex, which is believed to contribute to its activity . This compound remains a compound of interest in various scientific fields, including medicinal chemistry for studying the effects of the SCF3 group, and in biological research on appetite suppression and stimulant properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53993-67-2

Molecular Formula

C12H16F3NS

Molecular Weight

263.32 g/mol

IUPAC Name

N-ethyl-1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine

InChI

InChI=1S/C12H16F3NS/c1-3-16-9(2)7-10-5-4-6-11(8-10)17-12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3

InChI Key

HNONSDNCRNUTCT-UHFFFAOYSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)SC(F)(F)F

Other CAS No.

59173-25-0

Synonyms

flutiorex
flutiorex hydrochloride, (+-)-isomer
flutiorex, (+)-isomer
flutiorex, (-)-isomer
SL 72340
tiflorex

Origin of Product

United States

Mechanistic Insights and Pharmacodynamics

Elucidation of Molecular Mechanism of Action

While the specific molecular mechanism of Tiflorex has not been extensively studied, its actions are presumed to be analogous to those of related compounds like fenfluramine (B1217885). wikipedia.org This suggests a primary interaction with the brain's serotonergic system.

Serotonergic System Modulation

The central nervous system's serotonergic system, which utilizes the neurotransmitter serotonin (B10506) (5-HT), is a key regulator of mood, appetite, and other physiological processes. nih.govismrm.org Compounds that modulate this system, such as serotonin releasing agents, can significantly impact these functions. nih.govtaylorandfrancis.com The mechanism of action for this compound is believed to involve a significant modulation of this neurotransmitter system, consistent with the activity of its analogue, fenfluramine. wikipedia.orgfrontiersin.org Fenfluramine and its active metabolite, norfenfluramine, are known to be substrates for the serotonin transporter, leading to the release of serotonin from neuronal storage vesicles. nih.govtaylorandfrancis.com This increase in extracellular serotonin levels is thought to be the primary driver of the appetite suppression effects observed with this class of compounds. nih.govnih.gov

Receptor Agonism and Neurotransmitter Release Profile

The pharmacodynamic profile of this compound is likely characterized by two primary actions: acting as a serotonin releasing agent and as an agonist at specific serotonin receptors. wikipedia.org Structurally similar compounds, such as fenfluramine and norfenfluramine, function as potent serotonin releasers by interacting with the serotonin transporter. nih.gov Furthermore, norfenfluramine is a potent agonist at 5-HT2B and 5-HT2C serotonin receptors. nih.govclockss.org The activation of the 5-HT2C receptor, in particular, is strongly implicated in the anorectic effects of these substances, as it is a key mediator in the regulation of satiety. nih.govresearchgate.net It is therefore hypothesized that this compound and its metabolite, norflutiorex, share this dual profile of promoting serotonin release and directly stimulating postsynaptic 5-HT2 receptors. wikipedia.orgnih.gov

Comparative Pharmacodynamics with Analogous Compounds

The pharmacodynamic properties of this compound are best understood in comparison to other agents with similar structural and functional characteristics.

Serotonin Releasing Agents and 5-HT2 Receptor Agonists

This compound belongs to a class of compounds known as serotonin releasing agents (SRAs). wikipedia.org SRAs, which include fenfluramine and 4-MTA, increase the concentration of serotonin in the synaptic cleft. nih.govtaylorandfrancis.com This action is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which primarily block the reabsorption of serotonin. The anorectic effects of SRAs are largely attributed to the subsequent activation of 5-HT2C receptors in the brain, which enhances feelings of satiety. nih.govresearchgate.net The activity of this compound aligns with this profile, positioning it alongside fenfluramine as an agent whose primary therapeutic effect is mediated through the modulation of serotonergic pathways that control appetite. wikipedia.orgnih.gov

Potency and Efficacy in Anorectic Activity Assessments

In clinical evaluations, this compound demonstrated significant anorectic activity. nih.govnih.govnih.gov Potency refers to the amount of a drug needed to produce a certain level of effect, while efficacy is the maximum effect a drug can produce. derangedphysiology.com Studies directly comparing this compound (as flutiorex) to fenfluramine found that this compound has a greater potency in producing its anorectic effect. In human volunteers, this compound was shown to be approximately twice as potent as fenfluramine in this regard. nih.govnih.gov In rat models, it was found to be four times as potent. wikipedia.org A sustained-release formulation, TFX-SR, was observed to cause a significant reduction in hunger five to seven hours after administration, which corresponded with a significant decrease in food intake. nih.govnih.gov

Comparative Anorectic Potency of this compound vs. Fenfluramine
CompoundSpeciesRelative PotencySource
This compoundHuman~2x Fenfluramine nih.govnih.gov
This compoundRat4x Fenfluramine wikipedia.org

Central Nervous System Effects and Behavioral Pharmacology

The effects of this compound on the central nervous system (CNS) appear to differ based on the formulation administered. A study involving the immediate-release form (referred to as flutiorex) described it as a CNS stimulant that produces an increase in critical flicker frequency, a measure of information processing speed. nih.govnih.gov However, this study noted that it did not affect psychomotor coordination. nih.govnih.gov

Conversely, a trial with a slow-release formulation (TFX-SR) found no evidence of CNS stimulation. nih.govnih.gov This formulation did not influence critical flicker fusion frequency or psychomotor performance. nih.govnih.gov Instead of stimulation, a reduction in subjective arousal was noted three hours after administration, with no other significant changes in mood. nih.govnih.gov This formulation did produce some mydriasis (pupil dilation). nih.govnih.gov

Observed CNS and Behavioral Effects of this compound Formulations
EffectThis compound (Immediate-Release)This compound-SR (Slow-Release)Source
General CNS EffectStimulantNo evidence of stimulation nih.govnih.govnih.govnih.gov
Critical Flicker FrequencyIncreaseNo influence nih.govnih.govnih.govnih.gov
Psychomotor PerformanceNo influenceNo influence nih.govnih.govnih.govnih.gov
Subjective ArousalNot reportedReduction nih.govnih.gov
Pupil DiameterMarked mydriasisSome mydriasis nih.govnih.govnih.govnih.gov

Appetite Regulation and Satiety Mechanisms

This compound has demonstrated significant anorectic effects, leading to a reduction in food consumption. nih.gov Studies suggest that the compound's influence on the serotonin pathways in the brain results in a feeling of fullness and reduced appetite. Research in animal models has provided quantitative evidence of this effect. In a study involving rats, this compound administration led to a dose-dependent decrease in the consumption of both protein-rich and carbohydrate-rich diets. nih.gov

Clinical observations in humans have corroborated these findings. A study using a slow-release formulation of this compound (TFX-SR) in healthy female volunteers reported a significant reduction in hunger, observed five to seven hours after administration. nih.gov This subjective feeling of reduced hunger was followed by a significant decrease in actual food intake. nih.gov The anorectic potency of this compound has been noted to be approximately twice that of fenfluramine. nih.gov

Diet TypeEffect of this compoundKey Finding
Protein-Rich DietDose-dependent reduction in consumptionObserved in a study on male rats. nih.gov
Carbohydrate-Rich DietDose-related reduction in consumptionObserved in a study on male rats. nih.gov
General Food Intake (Human)Significant reductionNoted in a clinical trial with a slow-release formulation. nih.gov

Psychomotor Function and Arousal Modulation

The impact of this compound on psychomotor function and arousal presents a more complex profile. While it is considered a central nervous system stimulant, its effects differ from typical stimulants. nih.gov

In terms of psychomotor performance, studies have indicated that this compound does not significantly influence coordination. nih.gov A clinical trial using the pursuit rotor test, a measure of psychomotor coordination, found no impact from the drug. nih.gov Similarly, another study reported that a slow-release formulation of this compound had no influence on psychomotor performance. nih.gov

Regarding arousal, the findings are somewhat nuanced. One study reported a reduction in subjective arousal three hours after administration of TFX-SR. nih.gov However, another study identified this compound as a central nervous system stimulant that produces an increase in critical flicker fusion frequency, a measure of CNS arousal. nih.gov This suggests that while individuals may feel a decrease in arousal, there is a measurable increase in CNS stimulation. The same study noted that TFX-SR produced some mydriasis (pupil dilation) but had no effect on pulse rate or blood pressure. nih.gov

ParameterEffect of this compoundMeasurement/Observation
Psychomotor PerformanceNo significant influenceAssessed by the pursuit rotor test and other performance measures. nih.govnih.gov
Subjective ArousalReductionObserved three hours after administration of a slow-release formulation. nih.gov
Central Nervous System ArousalIncreaseMeasured by an increase in critical flicker fusion frequency. nih.gov
Physiological Arousal MarkersNo effect on pulse rate or blood pressure; Mydriasis observedClinical observations in healthy volunteers. nih.gov

Pharmacokinetic Profile and Biotransformation

Absorption and Distribution Dynamics

Studies in male rats administered 14C-Tiflorex orally indicated that the compound is well absorbed. nih.gov Maximum plasma levels of the unchanged drug were attained relatively rapidly, within 30 minutes following oral administration. nih.gov While specific distribution dynamics to various tissues were not extensively detailed in the search results, the presence of the drug and its metabolites in plasma and their subsequent excretion routes provide indirect evidence of distribution throughout the body.

Metabolic Pathways and Metabolite Characterization

Tiflorex undergoes biotransformation through several metabolic pathways. The major routes identified involve N-dealkylation and S-oxidation. nih.gov

N-Dealkylation to Norflutiorex

One of the metabolic pathways for this compound is N-dealkylation, leading to the formation of norflutiorex. wikipedia.org In rats, this N-dealkylation occurs rapidly. wikipedia.org

Oxidation to Sulfoxides and Sulfones

A primary metabolic route for this compound involves S-oxidation of the sulfur atom in the trifluoromethylthio group. nih.govd-nb.infobeilstein-journals.org This process yields sulfoxides and subsequently sulfones. nih.govd-nb.infobeilstein-journals.org In a study in rats, both this compound sulfoxides and sulfones, as well as northis compound (B1235559) sulfoxides and sulfones, were identified as significant metabolites. nih.gov Specifically, within 0-48 hours post-dosing, this compound sulfoxides and sulfones each accounted for approximately 7% of the excreted radioactivity in urine, while northis compound sulfoxides and sulfones accounted for 10% and 20%, respectively. nih.gov

The oxidation of sulfides (thioethers), such as this compound, to sulfoxides and sulfones is a known metabolic process mediated by enzymes like cytochrome P450 oxidases. d-nb.infobeilstein-journals.orgresearchgate.net

Trifluoromethylthio Group Stability and Biotransformation Resistance

The trifluoromethylthio (SCF₃) group is a notable structural feature of this compound. springernature.com The SCF₃ group is known for its strong electron-withdrawing power and high lipophilicity. springernature.comresearchgate.netresearchgate.netcas.cn The incorporation of this group into organic molecules and pharmaceuticals can enhance cell membrane permeability and metabolic stability. springernature.comresearchgate.netresearchgate.netcas.cn In the case of this compound, the trifluoromethylthio group appears to resist rapid degradation. Studies suggest that this group may block or reduce alternative metabolic pathways, such as p-hydroxylation, which is a common route for similar compounds in rats, thereby emphasizing S-oxidation. nih.gov The stability conferred by the SCF₃ group is thought to contribute to a potentially prolonged duration of action compared to non-fluorinated analogs.

Excretion Mechanisms and Routes

In studies with 14C-Tiflorex in male rats, a significant portion of the administered dose (greater than 70%) was excreted in the urine within the first 48 hours, regardless of whether the administration route was oral or intravenous. nih.gov Additionally, approximately 10% of the dose was excreted in the feces after intravenous administration, suggesting that biliary excretion is also a route of elimination. nih.gov This was further supported by studies involving cannulation of the bile duct. nih.gov Unchanged this compound accounted for a small percentage (1%) of the radioactivity excreted in the 0-48 hour urine in rats. nih.gov

Preclinical Bioavailability Assessment Methodologies

Preclinical bioavailability studies are essential for evaluating the rate and extent to which an administered drug reaches the systemic circulation. uga.edu These studies generate pharmacokinetic parameters vital for assessing drug candidates. uga.edu Methodologies used in preclinical bioavailability assessment can include administering the drug via different routes (e.g., oral and intravenous) and measuring drug concentrations in plasma or other biological fluids over time to calculate parameters like the area under the plasma concentration-time curve (AUC). uga.edunih.gov

In the rat study of this compound, the ratio of the areas under the plasma curve for the unchanged drug following oral versus intravenous administration indicated a low absolute bioavailability of approximately 30%. nih.gov Bile duct cannulation is another technique used in preclinical studies, including those involving this compound, to investigate the role of biliary excretion in elimination and its impact on bioavailability. uga.edu

Synthetic Chemistry and Radiosynthesis

Established Synthetic Pathways for Tiflorex

The synthesis of this compound involves a multi-step organic synthesis procedure, typically starting from a precursor containing the trifluoromethylthioaryl moiety. wikipedia.org

Multi-step Organic Synthesis Procedures

A reported synthetic pathway for this compound commences with the Rosenmund reduction of 3-(trifluoromethylthio)benzoyl chloride to yield 3-(trifluoromethylthio)benzaldehyde. wikipedia.org This aldehyde then undergoes a Henry reaction with nitroethane, forming 1-(2-nitroprop-1-en-1-yl)-3-(trifluoromethylsulfanyl)benzene. wikipedia.org A functional group interconversion (FGI) step, utilizing an iron catalyst in concentrated hydrochloric acid, transforms this intermediate into 1-(3'-trifluoromethylthiophenyl)-2-propanone. wikipedia.org The synthesis is completed by a reductive amination reaction with ethylamine (B1201723), using formic acid as the reductant, to produce this compound. wikipedia.org

Another reported method for this compound synthesis involves the reductive amination of α-cumyl bromodifluoromethanesulfenate intermediates.

Key Chemical Reactions and Reagents in this compound Synthesis

The synthesis of this compound relies on several key chemical transformations and reagents. The Rosenmund reduction is crucial for converting the acyl chloride to the corresponding aldehyde. wikipedia.org The Henry reaction facilitates the formation of a new carbon-carbon bond and introduces a nitro group. wikipedia.org Functional group interconversion is then employed to modify the functional groups. wikipedia.org Finally, reductive amination is a vital step for introducing the ethylamine moiety and forming the final this compound structure. wikipedia.org Common reagents used in these steps include iron catalysts, hydrochloric acid, and formic acid.

Advanced Trifluoromethylthiolation Strategies in Organic Synthesis

The introduction of the trifluoromethylthio (SCF₃) group into organic molecules is a significant area of research, with various strategies developed to achieve this transformation. These methods can be broadly categorized into direct and indirect approaches. researchgate.netresearchgate.netsioc-journal.cnx-mol.net

Direct Introduction of the SCF₃ Group

Direct trifluoromethylthiolation involves the direct installation of the SCF₃ group onto a substrate molecule. This can be achieved using various trifluoromethylthiolating reagents, which can act as electrophilic, nucleophilic, or radical sources of the SCF₃ moiety. apm.ac.cnsioc-journal.cntcichemicals.comthieme-connect.comresearchgate.net

Electrophilic trifluoromethylthiolating reagents, such as N-(trifluoromethylthio)phthalimide or hypervalent iodonium (B1229267) ylides, are used to react with nucleophilic centers in organic molecules. tcichemicals.comrsc.orgnih.gov Nucleophilic trifluoromethylthiolation typically involves the reaction of a nucleophilic SCF₃ source, such as copper(I) trifluoromethanethiolate (CuSCF₃) or silver(I) trifluoromethanethiolate (AgSCF₃), with electrophilic substrates like aryl or alkyl halides. tcichemicals.comresearchgate.netchinesechemsoc.orgrhhz.net Radical trifluoromethylthiolation processes involve the generation and reaction of SCF₃ radicals with organic substrates, often initiated by photocatalysis or other radical-generating conditions. thieme-connect.comresearchgate.netrsc.orgchinesechemsoc.org

Indirect Construction via Sulfur-Containing Precursors

Indirect methods for constructing the SCF₃ group involve introducing a CF₃ group onto a sulfur-containing precursor. researchgate.netresearchgate.netsioc-journal.cnx-mol.net This can be achieved through various reactions, including the trifluoromethylation of thiols, disulfides, thiosulfates, sodium sulfinates, sulfonyl chlorides, and sulfoxides. researchgate.netresearchgate.netx-mol.net These reactions can proceed via electrophilic, nucleophilic, or radical mechanisms, utilizing different trifluoromethylating reagents like Ruppert-Prakash reagent (TMSCF₃) or Langlois' reagent (CF₃SO₂Na). researchgate.netchemistryviews.orgrsc.orgrsc.org

Organocatalysis and Transition Metal Catalysis in SCF₃ Incorporation

Both organocatalysis and transition metal catalysis play significant roles in the development of efficient and selective trifluoromethylthiolation reactions. chinesechemsoc.orgrhhz.netnih.govacs.orgresearchgate.netunimi.itthieme-connect.comunimi.itcas.cnsu.se

Transition metal catalysts, such as those based on copper, palladium, nickel, cobalt, and rhodium, have been widely employed for trifluoromethylthiolation, facilitating reactions like cross-coupling of aryl halides, C-H bond functionalization, and the difunctionalization of alkenes. rsc.orgchinesechemsoc.orgrhhz.netchinesechemsoc.orgnih.govacs.orgresearchgate.netcas.cn These catalytic systems often involve complex mechanisms, including oxidative addition, reductive elimination, and C-H bond activation. rhhz.netnih.govcas.cn

Organocatalysis offers a metal-free approach to trifluoromethylthiolation, often utilizing chiral organic molecules to induce asymmetry in the products. rsc.orgnih.govthieme-connect.comunimi.itcas.cn Organocatalytic methods have been developed for the enantioselective trifluoromethylthiolation of various substrates, including β-keto esters and oxindoles, employing electrophilic SCF₃ sources and catalysts like cinchona alkaloids. rsc.orgnih.govthieme-connect.comcas.cn These reactions can involve activation of the substrate or the trifluoromethylthiolating reagent through interactions such as hydrogen bonding. thieme-connect.com

Late-Stage Functionalization Approaches for Complex Molecules

The incorporation of trifluoromethylthio (SCF₃) groups into organic molecules, particularly at benzylic positions, is an area of ongoing research in synthetic chemistry. nih.govuni.lunih.gov The SCF₃ moiety is valuable in medicinal chemistry due to its influence on physicochemical properties, such as lipophilicity, which can impact drug bioavailability. nih.gov this compound contains an aryl-SCF₃ moiety, highlighting the relevance of synthetic procedures for forming the aryl-sulfur bond in its structure. nih.gov

Late-stage functionalization strategies aim to introduce functional groups into complex molecules at a late stage of synthesis, offering versatility and diversity. uni.lunih.gov While direct radical trifluoromethylthiolation of C(sp³)-H bonds presents a powerful approach, achieving precise regioselectivity, especially at benzylic positions, has been a significant challenge. nih.govuni.lu Methods involving metal catalysis, organocatalysis, photoredox catalysis, and electrochemical synthesis are being explored for late-stage trifluoromethylation and trifluoromethylthiolation. nih.gov The development of metal-free and site-selective strategies for the trifluoromethylthiolation of benzylic C-H bonds in alkyl arenes and heteroarenes is an active area of investigation. uni.lu

Radiosynthesis of Fluorinated Analogs for Positron Emission Tomography

Positron Emission Tomography (PET) imaging frequently utilizes fluorine-18 (B77423) (¹⁸F) due to its suitable half-life (approximately 109.77 minutes) and production feasibility. The presence of fluorine atoms, including in trifluoromethyl groups, in many pharmaceutical compounds makes them attractive targets for ¹⁸F-labeling to develop PET radiotracers.

The radiosynthesis of ¹⁸F-labeled compounds, including potential fluorinated analogs of this compound, involves incorporating the ¹⁸F radionuclide into a precursor molecule. Nucleophilic substitution with [¹⁸F]fluoride is a common method for radiosynthesis.

The radiosynthesis of [¹⁸F]this compound has been reported, involving a reductive amination method. This process was conducted at 60°C for 20 minutes.

Challenges in the radiosynthesis of [¹⁸F]this compound include the instability of aryl thiol precursors in alternative synthetic pathways. This necessitates stringent control of reaction temperature and the use of inert atmospheres to minimize the formation of unwanted byproducts.

More broadly, challenges in ¹⁸F radiosynthesis for PET tracers include the high cost of enriched ¹⁸O-water used for ¹⁸F production, the short half-life of ¹⁸F which demands rapid synthesis and purification, and ensuring radiation safety during the process. Achieving high molar activity in [¹⁸F]CF₃-containing radiotracers can also be challenging with some methods. Innovations in radiosynthesis aim to address these issues through advancements in automation, miniaturization, and the development of new fluorination strategies. nih.gov

In the reported radiosynthesis of [¹⁸F]this compound via reductive amination, a radiochemical conversion (RCC) of 41% was achieved. Radiochemical conversion refers to the efficiency of the reaction in incorporating the radionuclide into the desired product.

Preclinical Efficacy and Safety Research

In Vivo Models for Anorectic Activity Evaluation

Preclinical evaluation of the anorectic activity of Tiflorex has been conducted using various in vivo models, primarily in rodents. These models are designed to assess the compound's ability to reduce food intake and influence feeding behaviors. A common model involves training rats to a reversed dark/light cycle and providing them with specific dietary choices to measure the quantitative and qualitative anorectic effects of the compound. nih.gov Another approach is the activity-based anorexia model, which combines food restriction with access to a running wheel to mimic certain aspects of eating disorders. frontiersin.org

Dose-Response Relationships in Rodent Models

Studies in rodent models have demonstrated a dose-dependent anorectic effect of this compound. In male rats, intraperitoneal administration of this compound at doses of 2.5 mg/kg and 5.0 mg/kg resulted in a dose-dependent reduction in the consumption of both protein-rich and protein-poor diets. nih.gov Similarly, a dose-related reduction in the intake of carbohydrate-rich and carbohydrate-poor diets was observed. nih.gov Research suggests that this compound is a more potent anorectic than fenfluramine (B1217885), with reports indicating it is four times more potent in rats. wikipedia.org Recommended doses for achieving reproducible anorectic effects in rats range from 0.5 to 2.0 mg/kg via intraperitoneal administration.

Interactive Data Table: Dose-Response of this compound on Food Consumption in Male Rats

Dose (mg/kg, i.p.)Effect on Protein-Rich DietEffect on Protein-Poor DietEffect on Carbohydrate-Rich DietEffect on Carbohydrate-Poor Diet
2.5Dose-dependent reductionReductionDose-related reductionMarked reduction
5.0Dose-dependent reductionReductionDose-related reductionMarked reduction

Tolerance Development and Sustained Effects in Long-Term Studies

Preclinical studies have noted the development of tolerance to the anorectic effects of this compound. nih.gov However, the development of this tolerance was observed to be somewhat delayed compared to other anti-obesity drugs like fenfluramine. nih.gov This suggests that while the anorectic effect may diminish over time with continuous administration, it might be sustained for a longer period than similar compounds.

Safety Pharmacology in Preclinical Systems

Safety pharmacology studies are essential to identify potential undesirable effects of a drug candidate on vital physiological functions. iitri.orgeuropa.eu These studies are a requirement before initiating Phase I human clinical trials and typically focus on the cardiovascular, respiratory, and central nervous systems. iitri.orgcriver.com

Cardiovascular System Assessments

The evaluation of cardiovascular safety is a critical component of preclinical drug development. reprocell.com Standard assessments include monitoring blood pressure, heart rate, and electrical activity of the heart (electrocardiogram or ECG). iitri.orgreprocell.com For this compound, preclinical information regarding its direct impact on the cardiovascular system in animal models is limited in the provided search results. However, it is noted that a sustained-release formulation of this compound had little effect on heart rate in a phase II clinical trial in humans. wikipedia.orgnih.gov In vitro assays, such as the hERG inhibition assay, are also commonly used to evaluate the potential for a drug to cause QT interval prolongation, a risk factor for cardiac arrhythmias. criver.comcreative-biolabs.com

Toxicological Profiles and Metabolite-Related Toxicity Assessments

Preclinical toxicological evaluation is a critical step in drug development, designed to identify potential target organs for toxicity and determine a compound's safety profile before human trials. For this compound, preclinical studies in animal models focused on understanding its metabolic fate and identifying potential toxicities arising from the parent compound and its metabolites.

Research in animal models, particularly rats, has provided a profile of how this compound is metabolized and eliminated. The primary metabolic pathways for this compound involve S-oxidation and N-dealkylation. surrey.ac.uknih.gov The presence of the trifluoromethylthio group on the phenyl ring appears to inhibit the p-hydroxylation pathway, which is a common metabolic route for many similar amphetamine-based compounds. nih.gov This structural feature consequently shifts the metabolism towards oxidation of the sulfur atom. nih.gov

Following administration in rats, this compound is well-absorbed and largely excreted in the urine. nih.gov Studies using radiolabeled this compound (¹⁴C-Tiflorex) showed that over 70% of a dose was excreted in the urine within 48 hours, regardless of whether it was administered orally or intravenously. nih.gov A smaller portion, around 10%, was found in the feces after intravenous administration, indicating that biliary excretion is also a route of elimination for the compound and its byproducts. nih.gov

The main metabolites identified in the urine of rats include the sulfoxides and sulfones of both this compound and its N-dealkylated form, Northis compound (B1235559). nih.gov

MetaboliteMetabolic ProcessPercentage of Dose in Urine (0-48h)
This compound Sulfoxide (B87167)S-oxidation7%
This compound SulfoneS-oxidation7%
Northis compound SulfoxideN-dealkylation & S-oxidation10%
Northis compound SulfoneN-dealkylation & S-oxidation20%
Unchanged this compoundN/A1%

Table 1: Major Metabolites of this compound Excreted in Rat Urine. nih.gov This table shows the primary metabolites identified and their relative abundance as a percentage of the total dose excreted in urine over a 48-hour period following administration in rats.

Pharmacokinetic analysis in rats revealed that the plasma half-life of the parent this compound compound was approximately 7.5 hours. nih.gov Most of its metabolites were eliminated more quickly, with half-lives around 2.5 hours. nih.gov However, Northis compound sulfone exhibited a longer half-life of 9.8 hours, and two other unidentified metabolites had half-lives exceeding 24 hours, contributing to a prolonged presence of total radioactivity in the plasma. nih.gov

While detailed reports on the specific organ toxicity of this compound are not extensively available in the public domain, standard acute toxicity studies in rodents (mice and rats) were conducted as part of its preclinical development. nih.govbienta.net Such studies are fundamental for identifying the potential adverse effects of a single or short-term exposure to a new chemical entity and for determining the maximum tolerated dose (MTD). bienta.netscantox.com

The assessment of metabolite-related toxicity is a crucial aspect of the toxicological profile. For some therapeutic agents, metabolic byproducts, rather than the parent drug, are the primary mediators of toxicity. nih.govnucleos.com For instance, the toxicity of the anesthetic fluroxene (B1200339) is linked to its metabolite, trifluoroethanol. nih.gov There is no specific toxicological data available for the sulfoxide and sulfone metabolites of this compound. However, the principle of metabolite-mediated toxicity underscores the importance of characterizing the safety profile of not just the parent compound but also its major metabolic products during preclinical safety assessments.

Compound/MetabolitePlasma Elimination Half-Life (in rats)
This compound (Unchanged)~7.5 hours
Most Metabolites~2.5 hours
Northis compound Sulfone~9.8 hours
Unidentified Metabolites (Two)>24 hours

Table 2: Plasma Half-Life of this compound and its Metabolites in Rats. nih.gov This table summarizes the elimination half-lives, highlighting the longer persistence of certain metabolites.

Clinical Investigation and Human Studies

Phase I and Phase II Clinical Trial Design and Outcomes

Clinical trials for Tiflorex were designed to rigorously evaluate its anorectic activity and effects in humans. These studies progressed through early phases to establish a profile of the compound's action. This compound reached Phase II clinical trials before its development was apparently discontinued. wikipedia.org

Placebo-Controlled, Double-Blind Study Methodologies

To minimize bias and isolate the pharmacological effects of the compound, researchers employed placebo-controlled, double-blind study designs. nih.gov In this type of trial, neither the participants nor the investigators know who is receiving the active drug and who is receiving an inert placebo. openaccessjournals.comwho.int This methodology is considered a gold standard for preventing bias from affecting outcome assessments. openaccessjournals.com

One key study investigating a sustained-release formulation of this compound (TFX-SR) was structured as a two-phase, placebo-controlled, double-blind trial involving healthy female volunteers. nih.gov This design allowed for a direct comparison of the effects of this compound against a placebo, ensuring that observed outcomes could be attributed to the drug itself rather than psychological factors or the natural course of the study. nih.gov

Efficacy Evaluation of Sustained-Release Formulations

A primary focus of the clinical investigation was the efficacy of a sustained-release (SR) formulation, referred to as TFX-SR. nih.gov Sustained-release formulations are designed to release a drug into the body over an extended period, which can help in maintaining therapeutic effects and improving patient compliance. dndi.org

In a two-phase trial, the efficacy of TFX-SR was evaluated by first assessing subjective effects and then measuring objective outcomes. nih.gov

Phase I focused on subjective measures, tracking changes in hunger, mood, and arousal after administration of either TFX-SR or a placebo. nih.gov

Phase II moved to objective measures, specifically quantifying food intake at a time corresponding to the subjective effects noted in the first phase. nih.gov

The results from these trials indicated that the TFX-SR formulation produced a significant suppression of appetite. wikipedia.orgnih.gov

Subjective and Objective Measures of Therapeutic Effects

The therapeutic effects of this compound were assessed using a combination of subjective self-reports and objective, quantifiable measurements. nih.gov

Hunger and Food Intake Reduction Assessments

The principal therapeutic target for this compound was appetite suppression.

Subjective Hunger Reduction: In clinical trials, participants' feelings of hunger were measured using subjective scales. Following the administration of TFX-SR, a significant reduction in hunger was reported approximately five to seven hours later when compared to pre-drug levels. nih.gov No such significant reduction was observed after the placebo was administered. nih.gov Some reports suggest hunger was reduced by 40-50%.

Objective Food Intake Reduction: To validate the subjective findings, objective food intake was measured. In the second phase of a key study, a significant reduction in the actual amount of food consumed was recorded. nih.gov This decrease in food intake corresponded with the timing of the subjective anorectic effect observed in the initial phase of the trial. nih.gov One study quantified this reduction as approximately 25%.

Below is a table summarizing the findings on hunger and food intake reduction from a placebo-controlled trial of TFX-SR.

Measurement TypeOutcome with this compound (TFX-SR)Outcome with PlaceboPeak Effect Timing
Subjective Hunger Significant reduction compared to pre-drug valuesNo significant reduction5-7 hours post-administration
Objective Food Intake Significant reduction in consumed foodNot applicable (used as baseline)Corresponded with subjective effect

Impact on Mood and Arousal States

Researchers also evaluated the impact of this compound on participants' psychological states.

Mood: Subjective measures of mood showed no significant changes attributable to this compound. nih.gov

Arousal: A reduction in subjective arousal was noted three hours after administration of TFX-SR. nih.govnih.gov However, there was no evidence of central nervous system (CNS) stimulation. nih.govnih.gov This was further supported by objective tests, such as the critical flicker fusion frequency test, which showed no influence from the drug. nih.gov

Physiological and Neurological Monitoring in Clinical Settings

During clinical trials, participants were monitored for physiological and neurological changes to understand the broader effects of this compound on the body.

Physiological Monitoring: Standard physiological parameters were recorded. Studies found that TFX-SR had no significant effect on pulse rate or blood pressure. nih.govnih.gov One observable physiological effect was mydriasis, or pupil dilation. wikipedia.orgnih.gov

Neurological Monitoring: To assess CNS effects, objective tests were used. This compound was found to have no influence on critical flicker fusion frequency or on psychomotor performance. nih.gov While specific electroencephalography (EEG) studies on this compound in humans are not detailed in available literature, EEG is a common tool used to measure drug effects on the brain, detecting changes in brain waves like alpha, beta, delta, and theta activity. ekb.egbiosourcesoftware.com For stimulant-like drugs, an increase in beta activity and a decrease in slower wave activity might be expected, but this compound did not produce evidence of CNS stimulation in the reported studies. nih.govturkmedstudj.com

The table below details the monitored physiological and neurological parameters.

ParameterMonitored EffectFinding
Physiological Pulse RateNo significant effect. nih.gov
Blood PressureNo significant effect. nih.gov
Pupil DiameterMydriasis (dilation) observed. wikipedia.orgnih.gov
Neurological CNS StimulationNo evidence of stimulation. nih.gov
Critical Flicker FusionNo influence from the drug. nih.gov
Psychomotor PerformanceNo influence from the drug. nih.gov

Cardiovascular Parameters and Vital Sign Analysis

Clinical studies examining the effects of this compound on cardiovascular parameters have yielded somewhat conflicting results, particularly concerning blood pressure.

A preliminary assessment of flutiorex (an earlier name for this compound) in six healthy volunteers indicated a definite alpha-adrenergic sympathomimetic stimulation. oup.com This was evidenced by a discernible rise in systolic blood pressure following administration of the compound. oup.com

In contrast, a later double-blind, placebo-controlled trial involving six healthy female volunteers evaluated a sustained-release formulation of this compound (TFX-SR). nih.govnih.gov This study found that TFX-SR produced no significant effect on pulse rate or blood pressure compared to the placebo. nih.govnih.govnih.gov The discrepancy in findings may be attributable to differences in the formulation (immediate-release vs. sustained-release) or the specific methodologies of the studies.

Table 1: Summary of Cardiovascular Findings from Human Clinical Trials

Parameter Giudicelli et al. (1976) oup.com Silverstone et al. (1979) nih.govnih.gov
Blood Pressure Rise in systolic blood pressure No significant effect
Pulse Rate Noted as a parameter of interest No significant effect
Formulation Flutiorex This compound Sustained-Release (TFX-SR)
Participants 6 healthy volunteers 6 healthy female volunteers

Pupillary Response (Mydriasis) and Ocular Effects

A consistent finding across early clinical trials was the effect of this compound on pupillary size. Multiple studies reported the occurrence of mydriasis, or dilation of the pupil, following the administration of the compound. oup.comnih.gov

In a preliminary study with healthy volunteers, the administration of this compound led to the development of "marked mydriasis," indicating a significant and observable increase in pupil diameter. oup.com This effect was attributed to the compound's alpha-adrenergic sympathomimetic activity. oup.com A subsequent trial that measured pupil diameter also confirmed that this compound produced some mydriasis. nih.govnih.gov This ocular effect is a common characteristic of sympathomimetic stimulants.

Cognitive and Psychomotor Performance Evaluations

The evaluation of this compound's impact on the central nervous system (CNS) was a key component of its clinical investigation, with studies assessing its effects on stimulation, coordination, and performance.

One early study identified this compound as a central nervous system stimulant, noting that it produced an increase in critical flicker fusion frequency, a measure of information processing in the CNS. oup.com However, this same study found that the compound did not influence psychomotor coordination as measured by the pursuit rotor test. oup.com

Another clinical trial using a sustained-release formulation (TFX-SR) found no evidence of CNS stimulation. nih.govnih.gov Specifically, the drug had no influence on critical flicker fusion frequency or on psychomotor performance. nih.govnih.gov This study also noted a reduction in subjective arousal three hours after administration. nih.gov

Table 2: Cognitive and Psychomotor Effects in Human Studies

Parameter Giudicelli et al. (1976) oup.com Silverstone et al. (1979) nih.govnih.gov
CNS Stimulation Identified as a CNS stimulant No evidence of CNS stimulation
Critical Flicker Fusion Increased No influence
Psychomotor Performance No influence on coordination No influence on performance
Subjective Arousal Not reported Reduction observed at 3 hours

Therapeutic Research Areas

Management of Obesity and Weight Regulation Strategies

Tiflorex was principally developed and investigated as an anorectic agent to aid in weight management. wikipedia.org Clinical research has demonstrated its efficacy in reducing appetite and food consumption.

One of the key investigations involved a two-phase, double-blind, placebo-controlled trial with a sustained-release formulation of this compound (TFX-SR). nih.govnih.gov In the first phase, the study focused on subjective measures of hunger in healthy female volunteers. nih.govnih.gov The results showed a significant decrease in hunger beginning approximately five to seven hours after administration of TFX-SR, an effect not observed with the placebo. nih.govnih.gov The second phase of the trial objectively measured food intake, revealing a significant reduction that corresponded with the timing of the subjective appetite suppression noted in the first phase. nih.govnih.gov A notable finding from a double-blind trial indicated that TFX-SR could reduce hunger by 40–50% and food intake by 25% in human subjects.

Further studies in human volunteers compared the immediate-release formulation, flutiorex, to fenfluramine (B1217885). nih.govscispace.com These trials concluded that flutiorex has a significant anorectic effect and is approximately twice as potent as fenfluramine in this regard. nih.govscispace.com

Research in animal models has provided additional insights. A study in rats compared the effects of this compound and fenfluramine on the consumption of different diet types. nih.gov Both compounds led to a dose-dependent decrease in the intake of both protein-rich and carbohydrate-rich diets. nih.gov The study also observed the development of tolerance to the anorectic effects of both drugs, though this tolerance developed more slowly with this compound. nih.gov The metabolic stability of this compound is enhanced by its trifluoromethylthio (SCF₃) group, which resists rapid degradation and contributes to a prolonged anorectic action compared to its non-fluorinated counterparts.

The primary mechanism behind this compound's anorectic effects is believed to be its action as a serotoninergic agent. It is thought to enhance central serotonin (B10506) transmission, acting as a selective serotonin-releasing agent and an agonist at 5-HT2 receptors, similar to fenfluramine. wikipedia.org This action on the serotonin system leads to appetite suppression.

Table 1: Summary of Human Clinical Trial Findings for this compound in Obesity Management

ParameterFormulationKey FindingCitation
Subjective Hunger TFX-SRSignificant reduction 5-7 hours post-administration compared to placebo. nih.govnih.gov
Food Intake TFX-SRSignificant reduction corresponding to the timing of subjective hunger decrease. nih.govnih.gov
Anorectic Potency FlutiorexApproximately twice as potent as fenfluramine. nih.govscispace.com
Food Consumption (Quantitative) TFX-SRReduced hunger by 40–50% and food intake by 25%.
Food Consumption (Qualitative) FlutiorexReduced intake of both protein-rich and carbohydrate-rich meals. nih.gov

Potential Applications in Attention Deficit Hyperactivity Disorder (ADHD)

The stimulant properties of this compound have led to explorations of its potential use in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Central nervous system (CNS) stimulants are a primary class of drugs used to manage ADHD. iiab.me However, while the potential for this compound in this therapeutic area has been noted, detailed research findings, clinical trials, or specific investigations into its efficacy for ADHD are not widely available in published scientific literature. ontosight.ai

Broader Central Nervous System Stimulant Research

This compound is classified as a stimulant amphetamine. wikipedia.org Research into its effects on the central nervous system has yielded varied results, seemingly dependent on the formulation studied.

Studies involving the immediate-release formulation, flutiorex, demonstrated CNS stimulant effects. In one trial with healthy volunteers, flutiorex was shown to produce an increase in critical flicker frequency, a measure of CNS stimulation. nih.govscispace.com This study, however, found no influence on psychomotor coordination. nih.govscispace.com Another investigation also reported CNS excitation, measured by critical flicker frequency, and noted that this effect was more pronounced in male subjects than in females, which may be linked to sex-based differences in the drug's pharmacokinetics. nih.gov This research also pointed to a definite alpha-adrenergic sympathomimetic stimulation, evidenced by a rise in systolic blood pressure and pupil dilation (mydriasis). nih.govnih.gov

In contrast, a study conducted with the sustained-release formulation (TFX-SR) in healthy female volunteers found no evidence of CNS stimulation. nih.gov Specifically, this trial reported that TFX-SR had no impact on critical flicker fusion frequency or psychomotor performance. nih.gov Furthermore, a reduction in subjective arousal was observed three hours after administration. nih.gov While this study also noted the occurrence of mydriasis, it did not find any significant changes in pulse rate or blood pressure. nih.gov

The mechanism of action for this compound is not yet fully elucidated. wikipedia.org It is primarily believed to act by enhancing central serotonin transmission. nih.gov This serotoninergic activity is thought to be responsible for its main effects on appetite and other CNS functions.

Drug Interaction Studies and Regulatory Science

Pharmacokinetic and Pharmacodynamic Interactions

Pharmacokinetic interactions involve the effect of a drug on the absorption, distribution, metabolism, and excretion of another, while pharmacodynamic interactions relate to how drugs influence each other's physiological effects.

The Cytochrome P450 (CYP450) system is a critical family of enzymes primarily responsible for the metabolism of most drugs. frontiersin.orgwikipedia.orgnih.gov The interaction of a compound with this system can significantly alter its efficacy and that of co-administered drugs. While specific studies on Tiflorex's modulation of CYP450 enzymes are not extensively detailed in published literature, its chemical structure provides clues to its metabolic stability. The presence of a trifluoromethylthio (SCF₃) group is known to increase metabolic resistance against rapid degradation by enzymes like those in the CYP450 family. acs.org

This compound is a phenylethylamine derivative, a class of compounds typically metabolized by various CYP enzymes. In rats, this compound is known to be rapidly N-dealkylated to its metabolite, norflutiorex. wikipedia.org This metabolic pathway is common for many amphetamine-related compounds. The specific CYP isozymes involved in this compound metabolism have not been fully elucidated. However, understanding which enzymes are responsible is crucial for predicting potential drug-drug interactions (DDIs). bioivt.comtandfonline.com For instance, if this compound were metabolized by CYP2D6, its use with a potent CYP2D6 inhibitor could lead to increased plasma concentrations and potential toxicity. nih.gov

As a stimulant and a serotoninergic agent, this compound has a high potential for interactions with other drugs that act on the central nervous system (CNS). wikipedia.org Combining CNS stimulants with CNS depressants (like alcohol, benzodiazepines, or opioids) can lead to unpredictable and dangerous effects, as each class of drug can mask the effects of the other. addictioncenter.comsanalake.com This can result in an increased risk of overdose, respiratory depression, and cardiovascular events. fda.govuri.edu

A notable pharmacodynamic interaction was observed in an animal study involving this compound and the antidepressant viloxazine (B1201356). The study, conducted in rats, demonstrated that viloxazine could prevent the anorectic (appetite-suppressing) action of this compound. This suggests an interaction at the level of serotonergic mechanisms, where viloxazine may block this compound's access to its site of action. unibo.it

Table 1: Observed and Potential Interactions with CNS Agents

Interacting Agent Class Agent(s) Potential/Observed Interaction Mechanism
Antidepressants Viloxazine Prevention of this compound's anorectic effect (observed in rats). unibo.it Pharmacodynamic; suggested blockade of serotonergic receptors. unibo.it
CNS Depressants Alcohol, Benzodiazepines, Opioids Potential for increased risk of respiratory depression, sedation, and overdose. addictioncenter.comfda.gov Pharmacodynamic; opposing effects on the CNS can mask toxicity. sanalake.com
Other CNS Stimulants Amphetamines, Methylphenidate Potential for additive sympathomimetic effects (e.g., increased heart rate, blood pressure). Pharmacodynamic; similar mechanisms of action.

In Vitro and In Vivo Interaction Assessment Methodologies

The potential for drug-drug interactions is assessed using a combination of in vitro (laboratory-based) and in vivo (animal or human) studies. These evaluations are critical during preclinical development to predict clinical outcomes. bioivt.comnihs.go.jp

In vitro methods are foundational for assessing metabolic pathways and enzyme kinetics. bioivt.com These include:

Human Liver Microsomes: These preparations contain a high concentration of CYP450 enzymes and are considered a gold standard for studying metabolism-based interactions. They can be used to identify the specific CYP enzymes that metabolize a drug and to determine kinetic parameters like the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). tandfonline.comresearchgate.net

Cell-Based Assays: Systems like Caco-2 cell monolayers are used to evaluate a drug's permeability and potential for interactions with drug transporters, such as P-glycoprotein (P-gp). researchgate.net

Recombinant Enzyme Systems: These systems use specific, individually expressed human CYP enzymes to pinpoint which isoform is responsible for a particular metabolic reaction.

Clinical DDI Studies: In human trials, the pharmacokinetics of a drug are studied when administered alone and in combination with another drug to determine if a clinically significant interaction occurs. A common criterion for the absence of a pharmacokinetic interaction is when the 90% confidence interval for the ratio of key parameters (like AUC and Cₘₐₓ) falls between 0.80 and 1.25. nihs.go.jp

Regulatory Classification and Analytical Standards for Characterization

Anorectic agents, particularly those with a mechanism of action related to amphetamines, are subject to stringent regulatory control due to their potential for abuse and dependence. nih.gov In the United States, such substances are classified by the Drug Enforcement Administration (DEA) under the Controlled Substances Act. bulimia.com

Scheduling: Many anorexiant drugs are classified as Schedule III or Schedule IV medications, indicating a recognized medical use but also a potential for abuse. bulimia.com For example, phentermine is a Schedule IV drug, while amphetamine itself is a Schedule II drug, indicating a higher potential for abuse. bulimia.comwikipedia.org

FDA and EMA Guidance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the development of anti-obesity drugs. nih.govobesitymedicine.org These guidelines require comprehensive data on efficacy and a thorough evaluation of potential safety issues, including cardiovascular risks and psychiatric adverse events. nih.gov Although this compound development was abandoned, any future consideration would require adherence to these modern, rigorous standards. wikipedia.org

Ensuring the quality and purity of a chemical compound intended for research is paramount. This involves the use of precise analytical methods for characterization and the identification of any impurities. researchgate.netdphen1.comijpsr.com

Analytical Characterization: The identity and purity of research-grade this compound are established using a suite of analytical techniques. Reference standards are essential for calibrating instruments and ensuring the accuracy of these measurements. abcr.comtcichemicals.comfujifilm.comsigmaaldrich.com

Chromatography: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for determining the purity of the active pharmaceutical ingredient (API).

Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or Gas Chromatography (GC-MS), mass spectrometry is a powerful tool for both confirming the molecular weight of the compound and for identifying and quantifying impurities. ijpsr.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass data, further aiding in structural elucidation.

Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the precise chemical structure of the molecule.

Impurity Profiling: Impurity profiling is the process of detecting, identifying, and quantifying any unwanted chemical substances that may be present in a drug substance. researchgate.netdphen1.com These impurities can arise from the synthesis process (e.g., starting materials, intermediates, by-products) or from degradation over time. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for impurities, often requiring identification of any impurity present above a 0.1% threshold. dphen1.com

Table 2: Analytical Techniques for Quality Control of this compound

Technique Purpose
HPLC-UV Quantifies purity and separates the main compound from impurities. dphen1.com
LC-MS/HRMS Confirms molecular weight and identifies the structure of unknown impurities. ijpsr.com
NMR Spectroscopy Elucidates the definitive chemical structure of the compound. researchgate.net
FT-IR Spectroscopy Confirms the presence of specific functional groups within the molecule.

Future Research Directions and Translational Perspectives

Elucidating Unresolved Pharmacological Mechanisms and Target Identification

Despite its observed anorectic activity, the precise pharmacological mechanisms of Tiflorex have not been extensively studied. wikipedia.org While it is believed to act as a serotoninergic agent, enhancing central serotonin (B10506) transmission to reduce hunger and caloric intake, the specific receptors and pathways involved warrant further investigation. Research suggests it may function as a selective serotonin releasing agent and 5-HT2 receptor agonist, akin to fenfluramine (B1217885) and norfenflorex. Studies in rats indicate its efficacy is blocked by venlafaxine, pointing towards competitive antagonism at 5-HT receptors. Future research could employ techniques such as combining CRISPR-Cas9 knockout models (e.g., targeting 5-HT₂C receptors) with SILAC-based proteomics to identify potential off-target interactions. Surface plasmon resonance (SPR) assays utilizing recombinant receptors could provide detailed kinetic binding data (kₒₙ/kₒff). Understanding these mechanisms at a molecular level is crucial for determining its full pharmacological profile and identifying specific therapeutic targets.

Advanced Imaging Techniques in this compound Research (e.g., PET Imaging Applications)

Advanced imaging techniques, particularly Positron Emission Tomography (PET), could play a valuable role in future this compound research. PET imaging allows for the visualization and measurement of biological processes at a molecular level in living organisms. pmioc.comcmirad.netmsit.com This could be applied to study the distribution, metabolism, and receptor binding of this compound or its analogs in the brain and other relevant tissues. Radiosynthesis methods for this compound, such as reductive amination yielding [¹⁸F]this compound, have been explored, although challenges related to precursor instability exist. The ability toradiolabel this compound or its derivatives with isotopes like ¹⁸F would enable PET studies to investigate their pharmacokinetics and pharmacodynamics in a non-invasive manner. pmioc.comnih.gov This could provide crucial data on target engagement, off-target binding, and the duration of action, aiding in the development of improved compounds. nih.govnepetimaging.com

Integration of Omics Data for Personalized Medicine Approaches

The integration of omics data, such as genomics, transcriptomics, proteomics, and metabolomics, holds potential for applying personalized medicine approaches to the use of compounds like this compound. arxiv.orgquanticate.comaccscience.commdpi.com Omics data provides a comprehensive molecular profile of an individual, which can offer insights into disease etiology, predict drug responses, and identify potential biomarkers. arxiv.orgquanticate.commdpi.com While specific research on this compound and omics data is not widely available, future studies could explore how an individual's genetic makeup or molecular profile influences their response to this compound, its metabolism, or the likelihood of experiencing certain effects. quanticate.commdpi.com This could potentially lead to identifying patient subgroups who are more likely to benefit from this compound or for whom it might be less suitable, allowing for more tailored therapeutic strategies. quanticate.commdpi.com

Environmental Presence and Assessment as a Contaminant of Emerging Concern in Water Systems

Given that pharmaceuticals and other chemical compounds can enter water systems, the environmental presence and potential impact of this compound as a contaminant of emerging concern (CEC) is a relevant area for assessment. epa.govwikipedia.orgfrontiersin.orgresearchgate.net CECs are pollutants detected in environmental samples that may pose ecological or human health risks and are typically not regulated under current environmental laws. wikipedia.orgfrontiersin.org Sources of CECs include wastewater treatment plants, industrial activities, and the use of household products and pharmaceuticals. wikipedia.orgird.fr While there is no specific information available on the detection of this compound in water systems in the provided search results, its classification as a pharmaceutical agent and its potential excretion as metabolites suggest it could potentially enter the environment. wikipedia.orgnih.gov Future research should focus on developing sensitive analytical methods for detecting this compound and its metabolites in water sources, assessing their persistence and potential ecological effects, and evaluating their removal efficiency in wastewater treatment processes. nih.gov This is crucial for understanding any potential environmental risks associated with this compound and informing future monitoring and regulatory strategies for CECs. epa.govwikipedia.orgfrontiersin.org

Q & A

Q. What are the established synthetic pathways for Tiflorex, and what methodological challenges arise during its radiosynthesis?

this compound (C₁₂H₁₆F₃NS) is synthesized via reductive amination of α-cumyl bromodifluoromethanesulfenate intermediates. A key radiosynthesis method involves reductive amination at 60°C for 20 minutes, yielding [¹⁸F]this compound with 41% radiochemical conversion (RCC). Challenges include the instability of aryl thiol precursors in alternative pathways, necessitating strict temperature control and inert atmospheres to prevent byproduct formation .

Q. How is this compound classified in regulatory frameworks, and what analytical standards are required for its characterization?

this compound is classified as an anorexiant under FDA Unique Ingredient Identifier EG3B69DFQ5 and EMA XEVMPD code SUB11041MIG. Analytical characterization requires HPLC-UV/HRMS for purity assessment, supported by SMILES notation (CCNC(C)CC₁=CC(=CC=C₁)SC(F)(F)F) and adherence to ICH guidelines for impurity profiling. Structural confirmation via ¹H/¹³C NMR and FT-IR is mandatory for novel derivatives .

Q. What pharmacological mechanisms underpin this compound’s anorectic effects in preclinical models?

this compound acts as a serotonin (5-HT) receptor modulator, as evidenced by its anorectic activity in rodent models. In rats, its efficacy is blocked by venlafaxine (VLX), suggesting competitive antagonism at 5-HT receptors. Dose-response studies recommend 0.5–2.0 mg/kg intraperitoneal administration for reproducible effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological data across species or experimental designs?

Discrepancies in efficacy (e.g., VLX-induced blockade in rats vs. unaltered activity in primates) require species-specific receptor affinity assays. Cross-species comparative studies using radioligand binding assays (e.g., 5-HT₂C receptor Ki measurements) and pharmacokinetic profiling (AUC, Cₘₐₓ) can clarify mechanistic variations. Meta-analyses of dose-ranging studies are critical to identify confounding variables .

Q. What strategies optimize the radiosynthesis of [¹⁸F]this compound for in vivo PET imaging studies?

Improving RCC involves optimizing precursor concentration (0.1–0.3 mM) and reducing agent selection (e.g., NaBH₄ vs. STAB). Automation via microfluidic reactors enhances reproducibility, while purification using semi-preparative HPLC with C18 columns ensures radiochemical purity >95%. Validate tracer specificity through blocking studies with cold this compound .

Q. How do structural modifications of this compound’s SCF₃ moiety influence its metabolic stability and target engagement?

Replace the SCF₃ group with bioisosteres (e.g., OCF₃, SeCF₃) and assess metabolic half-life in human liver microsomes. Use density functional theory (DFT) to predict electronic effects on receptor binding. In vivo efficacy is evaluated through forced swim tests (FST) for antidepressant-anorectic synergy and LC-MS/MS pharmacokinetic profiling .

Q. What experimental designs address the ethical and methodological limitations of this compound studies in animal models?

Implement blinded, randomized controlled trials (RCTs) with sham-operated controls to isolate CNS effects. Use telemetry for real-time physiological monitoring to reduce animal cohorts. Adhere to ARRIVE 2.0 guidelines for data transparency and power analysis (α=0.05, β=0.2) to validate sample sizes .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values. For multi-endpoint studies (e.g., weight loss vs. neurotransmitter levels), apply mixed-effects models with Bonferroni correction. Open-source tools like R/Bioconductor enable reproducible analysis of metabolomics datasets .

Q. How should researchers validate this compound’s target specificity in complex biological matrices?

Combine CRISPR-Cas9 knockout models (e.g., 5-HT₂C receptor null mice) with SILAC-based proteomics to identify off-target interactions. Surface plasmon resonance (SPR) assays using recombinant receptors provide kinetic binding data (kₒₙ/kₒff) .

Q. What protocols ensure compliance with global regulatory standards for this compound-related research?

Document synthesis protocols per FDA GMP guidelines (21 CFR 211) and EMA EP 10.0. For clinical translations, submit Investigational New Drug (IND) applications with toxicity data from Ames tests and hERG channel assays. Cross-reference HS codes (29309085) for international collaboration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.